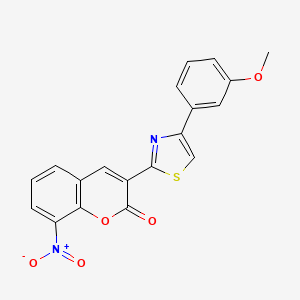

3-(4-(3-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-8-nitrochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O5S/c1-25-13-6-2-4-11(8-13)15-10-27-18(20-15)14-9-12-5-3-7-16(21(23)24)17(12)26-19(14)22/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIBZSBKOKGSQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)C3=CC4=C(C(=CC=C4)[N+](=O)[O-])OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by nitration and cyclization to introduce the nitrochromenone moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial synthesis to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-(3-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., AlCl3) are employed for halogenation reactions.

Major Products Formed

Oxidation: Formation of 3-(4-(3-hydroxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one.

Reduction: Formation of 3-(4-(3-methoxyphenyl)thiazol-2-yl)-8-amino-2H-chromen-2-one.

Substitution: Formation of halogenated derivatives such as 3-(4-(3-bromophenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of compounds similar to 3-(4-(3-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one. For instance, derivatives of thiazole have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research indicates that similar thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7). The anticancer activity is often assessed using assays like Sulforhodamine B (SRB), which measures cell viability post-treatment .

Synthetic Routes

The synthesis of 3-(4-(3-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation reactions involving chromenone and thiazole derivatives.

- Nitration of chromenone to introduce the nitro group, enhancing biological activity.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of thiazole derivatives, compounds were tested against various pathogens using the agar diffusion method. Results indicated that certain derivatives exhibited MIC values significantly lower than standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Anticancer Screening

A focused study on thiazole-based compounds revealed that several derivatives showed promising results against MCF7 cells, with IC50 values in the nanomolar range. These findings support the hypothesis that modifications in the thiazole structure can enhance anticancer activity .

Mechanism of Action

The mechanism of action of 3-(4-(3-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, the nitro group may participate in redox reactions, generating reactive oxygen species (ROS) that can induce cell death in cancer cells. The thiazole ring may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

(a) Substituent Effects on Bioactivity

- Thiazole vs. Triazole/Benzothiazole : Thiazole rings (as in the target compound) exhibit lower aromaticity than benzothiazoles, affecting binding affinity to enzymes like cyclooxygenase or kinases . Triazole derivatives (e.g., compound in ) show superior metal-binding capacity for catalytic applications.

(c) Physicochemical Properties

- Lipophilicity : The target compound’s XLogP3 (4.1) is higher than triazole derivatives (e.g., 3.2 for ), suggesting better membrane permeability but lower aqueous solubility.

- Hydrogen-bonding capacity: Compounds with morpholinomethyl groups (e.g., ) exhibit enhanced solubility due to tertiary amine functionality, unlike the nitro-dominated polarity in the target compound .

Biological Activity

The compound 3-(4-(3-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one represents a novel class of bioactive molecules that combine the structural features of thiazole and coumarin, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound is characterized by a coumarin core linked to a thiazole moiety and a methoxyphenyl group. This unique structure is believed to contribute to its biological activities, particularly as an inhibitor of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative disorders such as Alzheimer's disease.

Research indicates that compounds containing a coumarin core coupled with thiazole exhibit significant AChE inhibitory activity. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission, which is beneficial in conditions characterized by cholinergic deficits.

Key Findings:

- Inhibition Potency : The compound demonstrated potent AChE inhibition with an IC50 value comparable to known inhibitors in the literature. For instance, derivatives with similar structures have shown IC50 values ranging from 0.04 µM to 2.7 µM in various studies .

- Molecular Docking Studies : Computational studies have elucidated the binding interactions between the compound and the active site of AChE, suggesting that specific substituents on the phenyl and thiazole rings enhance binding affinity and inhibitory potency .

Biological Activities

The biological activities of this compound extend beyond AChE inhibition. Research has highlighted several other potential therapeutic effects:

- Antioxidant Activity : Some studies have indicated that coumarin derivatives possess antioxidant properties, which can help mitigate oxidative stress-related damage in cells.

- Antimicrobial Properties : Compounds with similar structures have been evaluated for their antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : There is evidence that thiazole-containing compounds exhibit anti-inflammatory properties, which could be beneficial in managing inflammatory diseases.

Table 1: Summary of Biological Activities

Case Studies

- Alzheimer's Disease Model : In vitro studies using neuronal cell lines demonstrated that the compound significantly increased acetylcholine levels and improved cognitive function markers compared to controls, supporting its potential as a therapeutic agent for Alzheimer's disease .

- Antimicrobial Testing : In a study assessing various coumarin derivatives, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Q & A

Q. Q1. What are the key steps in synthesizing 3-(4-(3-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis involves three critical steps:

Thiazole Ring Formation : React 3-methoxybenzaldehyde with thiosemicarbazide under acidic conditions (e.g., HCl) to form a thiosemicarbazone intermediate. Cyclization using bromine or iodine yields the thiazole ring .

Chromenone Core Synthesis : Use a Pechmann condensation between resorcinol and ethyl acetoacetate in concentrated H₂SO₄ to form 7-hydroxy-4-methylcoumarin. Nitration with HNO₃/H₂SO₄ introduces the nitro group at the 8-position .

Coupling Reaction : Combine the thiazole and chromenone derivatives via nucleophilic aromatic substitution in dimethylformamide (DMF) with K₂CO₃ as a base (60–80°C, 12–24 hours) .

Q. Optimization Tips :

- Use stoichiometric control (1:1 molar ratio) to minimize side products.

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates via column chromatography to improve final yield .

Advanced Synthesis

Q. Q2. How can the coupling reaction between thiazole and chromenone cores be optimized to suppress side reactions?

Methodological Answer :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and stabilize intermediates .

- Base Selection : K₂CO₃ or Cs₂CO₃ improves reactivity by deprotonating the thiazole NH group .

- Temperature Control : Maintain 60–80°C to balance reaction rate and selectivity. Higher temperatures may degrade nitro groups .

- Protecting Groups : Protect reactive sites (e.g., methoxy groups) with acetyl or benzyl groups during nitration to prevent unwanted substitutions .

Basic Characterization

Q. Q3. What spectroscopic and crystallographic methods are essential for confirming the compound’s structure?

Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for nitro (δ 8.5–9.0 ppm), methoxy (δ 3.8–4.0 ppm), and thiazole protons (δ 7.5–8.5 ppm) .

- FT-IR : Identify C=O (1700–1750 cm⁻¹), NO₂ (1520–1350 cm⁻¹), and C-O-C (1250 cm⁻¹) stretches .

- X-ray Crystallography : Resolve molecular conformation using SHELX (e.g., space group determination, bond-length analysis) .

Advanced Characterization

Q. Q4. How can single-crystal X-ray diffraction resolve ambiguities in molecular conformation?

Methodological Answer :

- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .

- Structure Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Validate with R-factor (<5%) and CCDC deposition .

- Case Study : For similar compounds, X-ray data confirmed planar chromenone-thiazole conjugation and nitro-group orientation .

Biological Activity Evaluation

Q. Q5. What in vitro assays are used to evaluate acetylcholinesterase (AChE) inhibition?

Methodological Answer :

Q. Table 1: Comparative Bioactivity of Analogues

| Substituent | AChE IC₅₀ (µM) | Cytotoxicity (HT29 IC₅₀, µM) |

|---|---|---|

| 8-NO₂, 3-methoxy | 3.2 | 12.4 |

| 8-H, 3-methoxy | >50 | >50 |

| 8-NO₂, 3,4-dimethoxy | 2.7 | 8.9 |

| Data adapted from . |

Data Contradiction Analysis

Q. Q6. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer :

- Purity Verification : Confirm compound purity (>95%) via HPLC and elemental analysis .

- Assay Standardization : Use consistent cell lines (e.g., HT29 vs. Jurkat) and incubation times .

- Computational Validation : Perform molecular docking to identify binding mode variations (e.g., nitro-group orientation in HDAC1 vs. AChE) .

Structure-Activity Relationship (SAR)

Q. Q7. How do nitro and methoxy substituents influence bioactivity?

Methodological Answer :

- Nitro Group : Enhances cytotoxicity via bioreduction to reactive intermediates (e.g., nitro radical anions) .

- Methoxy Group : Improves solubility and membrane permeability. Demethylation (via BBr₃) reduces activity, confirming its role in target binding .

Computational Modeling

Q. Q8. What in silico methods predict binding interactions with kinase targets?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 1ATP for kinase) to simulate ligand-protein interactions.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key interactions include H-bonds with nitro oxygen and π-π stacking with thiazole .

Functional Group Modification

Q. Q9. How can controlled reduction of the nitro group be achieved, and how does it alter bioactivity?

Methodological Answer :

- Reduction Methods :

- Catalytic Hydrogenation : Pd/C, H₂ (1 atm, 25°C, 6 hours) yields 8-amino derivatives .

- Chemical Reduction : SnCl₂/HCl (reflux, 2 hours) produces intermediate hydroxylamines.

- Bioactivity Shift : Amino derivatives show increased solubility but reduced cytotoxicity (IC₅₀ shifts from 12.4 µM to >30 µM) .

Stability and Storage

Q. Q10. What factors influence the compound’s stability under storage?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.